molecular formula C6H9N3O3 B7722435 Metronidazole CAS No. 56010-45-8

Metronidazole

Cat. No.: B7722435
CAS No.: 56010-45-8
M. Wt: 171.15 g/mol
InChI Key: VAOCPAMSLUNLGC-UHFFFAOYSA-N
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Description

Metronidazole is a synthetic nitroimidazole antibiotic and antiprotozoal agent. It is widely used to treat various infections caused by anaerobic bacteria and certain parasites. This compound is effective against conditions such as bacterial vaginosis, pelvic inflammatory disease, pseudomembranous colitis, and infections caused by protozoa like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mechanism of Action

Target of Action

Metronidazole, a nitroimidazole antibiotic, primarily targets organisms that thrive in anaerobic conditions . It is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .

Mode of Action

This compound exerts its antimicrobial effects through the production of free radicals that are toxic to the microbe . After administration, this compound enters cells by passive diffusion . It is then reduced by the pyruvate:ferredoxin oxidoreductase system in obligate anaerobes, which alters its chemical structure . This reduction creates a concentration gradient that drives uptake of more drug and promotes the formation of intermediate compounds and free radicals that are toxic to the cell .

Biochemical Pathways

The reductive activation of this compound consumes four electrons and is proposed to occur in a series of one- or two-electron steps leading to ring-fission and formation of transient cytotoxic derivatives . With this compound in the cellular environment, its nitro group acts as an electron sink, capturing electrons that would usually be transferred to hydrogen ions in this cycle .

Pharmacokinetics

Following oral administration, this compound is well absorbed, with peak plasma concentration reached between 1–2 hours . Plasma concentrations of oral this compound are proportional to the administered dose . This compound has a long half-life (6–10 hours), concentration-dependent killing, and postantibiotic effect greater than 3 hours .

Result of Action

This compound interacts with DNA to cause a loss of helical DNA structure and strand breakage, resulting in inhibition of protein synthesis and cell death in susceptible organisms . The nitroso free radical formed can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .

Action Environment

This compound exerts antibacterial effects in an anaerobic environment against most obligate anaerobes . The nitro group of this compound acts as an electron sink in the cellular environment, capturing electrons that would usually be transferred to hydrogen ions in this cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metronidazole is synthesized through a multi-step process. One common method involves the nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole. This compound is then reacted with ethylene oxide to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing formic acid and concentrated sulfuric acid to create a mixed acid solution. This solution is then added to 2-methyl-5-nitroimidazole in a reaction tank, where it is stirred and heated to 75-80°C. The reaction is maintained for 10-20 minutes to ensure complete dissolution and reaction .

Comparison with Similar Compounds

Metronidazole belongs to the nitroimidazole class of antibiotics, which includes other compounds such as tinidazole, ornidazole, and secnidazole.

Comparison:

Uniqueness: this compound’s broad spectrum of activity against both anaerobic bacteria and protozoa, along with its availability in various formulations (oral, topical, intravenous), makes it a versatile and widely used antibiotic .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanol
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InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3
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InChI Key

VAOCPAMSLUNLGC-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]
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Molecular Formula

C6H9N3O3
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Related CAS

69198-10-3 (mono-hydrochloride)
Record name Metronidazole [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2020892
Record name Metronidazole
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Molecular Weight

171.15 g/mol
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Physical Description

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

The exact mechanism of action of metronidazole has not been fully established, however, it is possible that an intermediate in the reduction of metronidazole which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis. After administration, metronidazole enters cells by passive diffusion. Following this, ferredoxin or flavodoxin reduce its nitro group to nitro radicals. The redox potential of the electron transport portions of anaerobic or microaerophilic microorganisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites. These include N-(2-hydroxyethyl) oxamic acid and acetamide, which may damage DNA of replicating organisms., Microbicidal; active against most obligate anaerobic bacteria and protozoa by undergoing intracellular chemical reduction via mechanisms unique to anaerobic metabolism. Reduced metronidazole, which is cytotoxic but short-lived, interacts with DNA to cause loss of helical structure, strand breakage, and resultant inhibition of nucleic acid synthesis and cell death., Metronidazole is bactericidal, amebicidal, and trichomonacidal in action. The exact mechanism of action of the drug has not been fully elucidated. Metronidazole is un-ionized at physiologic pH and is readily taken up by anaerobic organisms or cells. In susceptible organisms or cells, metronidazole is reduced by low-redox-potential electron transport proteins (e.g., nitroreductases such as ferredoxin) to unidentified polar product(s) which lack the nitro group. The reduction product(s) appears to be responsible for the cytotoxic and antimicrobial effects of the drug which include disruption of DNA and inhibition of nucleic acid synthesis. Metronidazole is equally effective against dividing and nondividing cells., In in vivo studies in rats given metronidazole in dosages of 2-4 mg/100 g of body weight, the drug reportedly inhibited the development of formalin-induced edema in the rat paw. In vitro in neutrophils, metronidazole has a dose-dependent inhibitory effect on generation of hydrogen peroxide and hydroxyl radicals, oxidants that may cause tissue injury at the site of inflammation. This antioxidant effect appears to be caused by a direct effect on neutrophil function and may contribute to the drug's anti-inflammatory effect in vivo., Results of in vitro studies using leukocytes obtained from patients with Crohn's disease indicate that exposing the cells to metronidazole concentrations of 10 or 50 mcg/mL improved both spontaneous and induced leukocyte migration in cells that previously exhibited reduced migration; the drug had no effect on leukocytes obtained from healthy adults or patients with Crohn's disease when the cells exhibited normal migration prior to exposure to the drug. This effect on leukocyte migration also was observed in vivo in adults with Crohn's disease who received a single 400-mg dose of metronidazole. It has been suggested that metronidazole may increase leukocyte migration by a direct effect on the leukocytes, possibly by causing the release of surface-bound immune complexes from the cell surface.
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Color/Form

Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

CAS No.

443-48-1, 56010-45-8
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Melting Point

316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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